Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester

Overview

Description

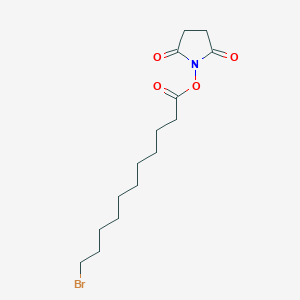

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester is a brominated fatty acid derivative featuring a reactive 2,5-dioxopyrrolidinyl ester group. This compound combines a long alkyl chain (undecanoic acid backbone) with a bromine substituent at the 11th carbon and an activated ester moiety. The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions, while the dioxopyrrolidinyl ester group is highly reactive toward amines, enabling applications in bioconjugation or polymer crosslinking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 11-bromo-undecanoic acid with 2,5-dioxo-1-pyrrolidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 40°C

Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 11-bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C)

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, reflux conditions

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature

Major Products

Substitution: Various substituted undecanoic acid derivatives

Hydrolysis: 11-Bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine

Reduction: Undecanoic acid derivatives with a hydrogen atom replacing the bromine

Scientific Research Applications

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to modify biological molecules or act as a building block in synthetic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Undecanoic Acid Derivatives

(a) Brominated vs. Hydroxylated Derivatives

- The hydroxyl group reduces electrophilicity compared to bromine, favoring hydrogen bonding or oxidation reactions. The phenoxyethyl ester may offer slower hydrolysis than the dioxopyrrolidinyl group, altering stability in aqueous environments .

- 11-Hydroxyundecanoic acid methyl ester (CAS 24724-07-0, C₁₂H₂₄O₃): The methyl ester and hydroxyl group simplify the structure, reducing steric hindrance. This derivative is likely used as a standard in chromatography or intermediates in polymer synthesis .

(b) Ester Group Comparisons

- Undecanoic acid ethyl ester (CAS 627-90-7, C₁₃H₂₆O₂): A simple ester lacking functional groups. It is commonly used as a chromatographic standard or solvent due to its low reactivity and high volatility .

- Pyrrolidinyl-based esters (e.g., compounds from ): These share the reactive 2,5-dioxopyrrolidinyl group, enabling amine coupling. However, sulfonate or acetyloxy modifications (e.g., 1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid) introduce ionic character, enhancing water solubility .

(c) Chain-Length Variants

- Nonanoic acid ethyl ester (C₉ chain) and heptadecanoic acid ethyl ester (C₁₇ chain): Shorter or longer chains affect melting points, solubility, and hydrophobicity. Undecanoic acid derivatives (C₁₁) balance these properties for moderate lipophilicity .

Analytical Differentiation

- Mass Spectrometry: Compounds like 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid (11M3) are distinguished by characteristic fragment ions (e.g., m/z 153 for furan cleavage) in LC-Orbitrap-HRMS . Brominated or hydroxylated derivatives would exhibit unique fragmentation patterns due to substituent mass differences.

- Extraction Methods: Ethyl esters of undecanoic acid are isolated via liquid-liquid extraction (LLE), while volatile analogs (e.g., hexanoic acid ethyl ester) use solid-phase microextraction (SPME) . The brominated pyrrolidinyl ester may require specialized purification due to reactivity.

Biological Activity

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester is a compound of significant interest due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Molecular Formula: C15H24BrNO4

Molecular Weight: 366.27 g/mol

CAS Number: 131750156

The compound is characterized by a bromine atom at the 11th position of the undecanoic acid chain and a pyrrolidinyl ester group. The presence of the bromine atom enhances its reactivity compared to other halogenated derivatives, making it suitable for various chemical reactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Esterification Reaction:

- Reactants: 11-bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine.

- Conditions: The reaction is conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or similar catalysts.

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to 40°C.

- Catalyst: 4-Dimethylaminopyridine (DMAP) is often used to increase reaction rates.

-

Industrial Production:

- Continuous flow processes are utilized to enhance production efficiency and yield.

Antimicrobial Properties

Undecanoic acid and its derivatives have been extensively studied for their antimicrobial properties. The compound exhibits:

- Mechanism of Action: Disruption of microbial cell membranes, leading to cell lysis.

- Efficacy Against Microorganisms:

- Effective against Staphylococcus aureus , Escherichia coli , and Candida albicans .

The compound's ability to modulate fungal metabolism through gene expression has been noted, suggesting potential applications in antifungal therapies .

Biofilm Inhibition

Research indicates that this compound can inhibit biofilm formation, which is critical in preventing chronic infections associated with biofilm-producing bacteria.

Case Studies

-

Antifungal Activity:

- A study demonstrated that undecanoic acid affected the expression of genes critical for fungal virulence, indicating its potential use in combination therapies for fungal infections .

-

Antimicrobial Applications:

- In vitro studies confirmed the antimicrobial efficacy of undecanoic acid against various pathogens, highlighting its potential as a novel therapeutic agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other halogenated derivatives:

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| Undecanoic acid, 11-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | Chlorine instead of bromine | Different reactivity profile due to chlorine's properties |

| Undecanoic acid, 11-iodo-, 2,5-dioxo-1-pyrrolidinyl ester | Iodine instead of bromine | Higher reactivity due to iodine's larger atomic size |

| Undecanoic acid, 11-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | Fluorine instead of bromine | Unique electronic properties affecting reactivity |

The compound's mechanism involves:

- Nucleophilic substitution reactions facilitated by the bromine atom.

- Hydrolysis or transesterification reactions involving the ester group.

These reactions allow the compound to modify biological molecules significantly and participate in biochemical pathways related to fatty acid metabolism.

Applications in Research and Industry

This compound has diverse applications:

- In Chemistry: Used as an intermediate in synthesizing complex organic molecules and polymers.

- In Biology: Employed in enzyme-substrate interaction studies and as a probe in biochemical assays.

- In Medicine: Investigated for drug delivery systems and as a precursor for bioactive compounds.

- In Industry: Utilized in producing specialty chemicals with specific properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of 11-bromo-undecanoic acid derivatives for in vitro assays?

- Methodological Answer : The compound’s solubility is highly solvent-dependent. For aqueous buffer systems, dissolve the compound in DMSO first (solubility ≈0.25 mg/mL in DMSO:PBS 1:1) and dilute to the desired concentration. Use inert gas (e.g., nitrogen) to purge solutions to prevent oxidation . Avoid aqueous-only buffers due to low solubility, which may precipitate the compound and affect experimental reproducibility.

Q. What are critical handling precautions for this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation exposure (classified as H315/H319/H335-H336). In case of skin contact, rinse immediately with water for ≥15 minutes. For spills, avoid flushing into drains; collect using inert absorbents and dispose via hazardous waste protocols .

Q. How should stability studies be designed for this ester derivative under varying storage conditions?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-resistant containers. For dissolved samples in DMSO, aliquot and freeze at -80°C; avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-MS every 3–6 months, focusing on bromine loss (m/z 265.187) or pyrrolidinyl ester hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this brominated undecanoic acid ester?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model nucleophilic substitution at the C11 bromine atom. Pair with cheminformatics tools to screen optimal catalysts (e.g., Pd-based) for coupling reactions. Validate predictions via LC-HRMS, tracking intermediates like 11-hydroxy-undecanoic acid (m/z 215.165) or elimination byproducts .

Q. How can contradictory MS/MS fragmentation data be resolved when characterizing this compound?

- Methodological Answer : Contradictions often arise from ion-source fragmentation variability. Use LC-Orbitrap-HRMS with HCD (Higher-energy Collisional Dissociation) at normalized energies (20–35 eV) to standardize fragmentation. Compare spectra to reference ions (e.g., m/z 265.187 for [M+H]+) and validate with isotopic labeling (e.g., deuterated analogs from Kanto Reagents) .

Q. What experimental designs mitigate interference from ester hydrolysis during biological assays?

- Methodological Answer : Incorporate protease inhibitors (e.g., PMSF) in buffer systems to reduce enzymatic hydrolysis. Use stability-indicating assays (e.g., fluorescence polarization) to monitor intact ester levels. For cell-based studies, pre-treat media with esterase inhibitors like bis(4-nitrophenyl) phosphate (BNPP) and validate via LC-MS .

Q. How can researchers leverage isotopic analogs to study metabolic or environmental degradation pathways?

- Methodological Answer : Synthesize deuterated derivatives (e.g., undecanoic-2,2-d2 acid, CAS 64118-43-0) as internal standards. Use these in tracer studies with GC-MS to distinguish parent compounds from degradation products. For environmental persistence assays, apply 14C-labeled analogs to track mineralization rates in soil/water matrices .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-bromoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BrNO4/c16-12-8-6-4-2-1-3-5-7-9-15(20)21-17-13(18)10-11-14(17)19/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMVHFRIRKSDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.